molecular formula C21H26N2O4S B2413802 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 683761-54-8

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Cat. No.: B2413802
CAS No.: 683761-54-8
M. Wt: 402.51
InChI Key: HFRURLVQNUEYEQ-UHFFFAOYSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a sulfamoyl group

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-23(18-6-4-3-5-7-18)28(25,26)20-14-8-16(9-15-20)21(24)22-17-10-12-19(27-2)13-11-17/h8-15,18H,3-7H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRURLVQNUEYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Strategy

The most efficient route involves three sequential steps:

  • Formation of N-(4-methoxyphenyl)benzamide :
    Benzoyl chloride reacts with 4-methoxyaniline in tetrahydrofuran (THF) at 0–5°C, catalyzed by pyridine to neutralize HCl. This yields N-(4-methoxyphenyl)benzamide with >95% purity after recrystallization from ethanol.
  • Regioselective Chlorosulfonation :
    The benzamide intermediate undergoes sulfonation using chlorosulfonic acid (1.2 equiv) in dichloromethane (DCM) at −10°C. The electron-donating amide group directs sulfonation exclusively to the para position, forming 4-chlorosulfonyl-N-(4-methoxyphenyl)benzamide. Quenching with ice-cold 25% aqueous ammonia yields the sulfonyl chloride intermediate, which is isolated via filtration (85–90% yield).

  • Sulfonamide Formation :
    The sulfonyl chloride reacts with cyclohexyl(methyl)amine (1.5 equiv) in DCM at 25°C for 12 hours. Triethylamine (2.0 equiv) acts as a base, facilitating nucleophilic displacement. Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) delivers the final compound in 88–92% yield.

Critical Reaction Parameters

Parameter Optimal Condition Impact on Yield
Sulfonation Temperature −10°C to 0°C Prevents over-sulfonation
Amine Equivalents 1.5 equiv Maximizes conversion
Solvent for Coupling Dichloromethane Enhances solubility
Purification Method Column chromatography Ensures >98% purity

Alternative Methodologies and Comparative Analysis

One-Pot Sulfonation-Amidation Approach

A modified protocol combines chlorosulfonation and amine coupling in a single reactor, reducing isolation steps. After sulfonation, the reaction mixture is directly treated with cyclohexyl(methyl)amine without isolating the sulfonyl chloride. This method shortens the synthesis timeline by 40% but slightly reduces yield (78–82%) due to competing hydrolysis.

Palladium-Catalyzed Coupling (Exploratory Route)

Recent patents describe palladium-mediated strategies for analogous sulfonamides, though applicability to this compound remains untested. For example, Pd(PPh₃)₄ catalyzes diboron ester activation in acetonitrile at 60°C, enabling C–S bond formation. While theoretically viable, this method introduces complexity and higher costs without clear yield advantages.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Large-scale production prioritizes solvent recovery, particularly DCM and THF. Distillation units achieve >90% solvent reuse, aligning with green chemistry principles. Neutralization of chlorosulfonic acid with ammonia generates ammonium sulfate, which is repurposed as fertilizer.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.85 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, Ar–H), 6.93 (d, J = 8.8 Hz, 2H, Ar–H), 3.82 (s, 3H, OCH₃), 3.21–3.15 (m, 1H, cyclohexyl), 2.78 (s, 3H, N–CH₃).
  • HPLC : Retention time 12.7 min (C18 column, acetonitrile/water 70:30), confirming ≥99% purity.

Impurity Profiling

Common impurities include:

  • 4-[Cyclohexylsulfamoyl]-N-(4-methoxyphenyl)benzamide : Resulting from incomplete methylation (≤0.3%).
  • N-(4-Methoxyphenyl)-4-sulfobenzoic acid : Hydrolysis byproduct during sulfonation (≤0.5%).

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
  • 4-[cyclohexyl(methyl)sulfamoyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)benzamide

Uniqueness

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfamoyl group attached to a benzamide structure. Its IUPAC name is this compound. The molecular formula is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S with a molecular weight of approximately 398.51 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation have shown promise, particularly in relation to specific cancer types.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially altering metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may inhibit certain enzymes or receptors involved in critical biological processes. This inhibition could disrupt cellular functions leading to its observed antimicrobial and anticancer effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that the compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested against breast cancer cells (MCF-7) and exhibited an IC50 value indicating effective cytotoxicity.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54920

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased reactive oxygen species (ROS).

Case Studies

  • Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzamide derivatives, including our compound. The study concluded that modifications in the chemical structure could enhance anticancer activity, paving the way for future drug development efforts.
  • Antimicrobial Efficacy Investigation : Another research article focused on evaluating the antimicrobial properties of sulfonamide derivatives. The study demonstrated that this compound had comparable efficacy to standard antibiotics against resistant bacterial strains.

Q & A

Q. What are the key synthetic routes and optimization strategies for 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

  • Sulfamoylation: Introducing the cyclohexyl(methyl)sulfamoyl group via sulfonamide coupling under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amide Bond Formation: Coupling the sulfamoyl intermediate with 4-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Optimization: Reaction conditions (temperature, pH, solvent polarity) are critical for yield and purity. Continuous flow reactors improve reproducibility, while automated systems enhance reagent control .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^13C NMR confirm the sulfamoyl and methoxyphenyl substituents. Aromatic protons appear as distinct multiplet signals (δ 6.8–8.0 ppm), while the cyclohexyl group shows upfield shifts (δ 1.0–2.5 ppm) .
  • IR Spectroscopy: Key peaks include sulfonamide S=O stretching (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .
  • HPLC-MS: Reversed-phase HPLC with UV detection (λ = 254 nm) and ESI-MS validate purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 493.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexyl or methoxyphenyl groups) influence biological activity?

Methodological Answer:

  • SAR Studies:
    • Methoxy Group: Oxidation to a hydroxyl group (via DDQ) enhances solubility but may reduce membrane permeability .
    • Cyclohexyl vs. Aromatic Substituents: Bulky cyclohexyl groups improve metabolic stability compared to benzyl analogs, as shown in microsomal assays .
    • Sulfamoyl Linkage: Replacing sulfamoyl with sulfonate reduces target binding affinity in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Assay Standardization:
    • Cell Lines: Use established lines (e.g., HCT-116 for anticancer, S. aureus ATCC 25923 for antimicrobial) to ensure comparability .
    • Dosage Ranges: Test concentrations from 1 nM–100 µM to identify IC50_{50} variability .
    • Purity Verification: Impurities >5% (e.g., unreacted sulfonamide intermediates) can skew results; validate via HPLC .

Q. What in vitro assay designs are optimal for evaluating this compound’s mechanism of action?

Methodological Answer:

  • Anticancer Activity:
    • Apoptosis Assays: Annexin V/PI staining with flow cytometry (48-hour exposure at IC50_{50}) .
    • Kinase Inhibition: Use ATP-Glo™ assays to quantify inhibition of EGFR or VEGFR2 .
  • Antimicrobial Activity:
    • MIC Determination: Broth microdilution (CLSI guidelines) with Gram-positive and Gram-negative panels .

Q. How can computational modeling predict metabolic pathways and stability?

Methodological Answer:

  • In Silico Tools:
    • Metabolism Prediction: Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., methoxy → hydroxyl) .
    • Docking Studies: Glide SP mode predicts binding to sulfotransferases or cytochrome P450 isoforms .
  • Experimental Validation: Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .

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